molecular formula C14H14O5 B11807052 Methyl 2-methyl-4-(2-oxopropoxy)benzofuran-6-carboxylate

Methyl 2-methyl-4-(2-oxopropoxy)benzofuran-6-carboxylate

Cat. No.: B11807052
M. Wt: 262.26 g/mol
InChI Key: SJDTWVMSJVEWFE-UHFFFAOYSA-N
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Description

Methyl 2-methyl-4-(2-oxopropoxy)benzofuran-6-carboxylate is a chemical compound belonging to the benzofuran family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-methyl-4-(2-oxopropoxy)benzofuran-6-carboxylate typically involves the reaction of 2-methylbenzofuran with 2-oxopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-4-(2-oxopropoxy)benzofuran-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of benzofuran derivatives with different functional groups .

Scientific Research Applications

Methyl 2-methyl-4-(2-oxopropoxy)benzofuran-6-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex benzofuran derivatives.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 2-methyl-4-(2-oxopropoxy)benzofuran-6-carboxylate involves its interaction with specific molecular targets and pathways. The benzofuran ring structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(2-oxopropoxy)benzofuran-6-carboxylate
  • 2-Methylbenzofuran-6-carboxylate
  • 4-(2-Oxopropoxy)benzofuran derivatives

Uniqueness

Methyl 2-methyl-4-(2-oxopropoxy)benzofuran-6-carboxylate is unique due to its specific substitution pattern on the benzofuran ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C14H14O5

Molecular Weight

262.26 g/mol

IUPAC Name

methyl 2-methyl-4-(2-oxopropoxy)-1-benzofuran-6-carboxylate

InChI

InChI=1S/C14H14O5/c1-8(15)7-18-12-5-10(14(16)17-3)6-13-11(12)4-9(2)19-13/h4-6H,7H2,1-3H3

InChI Key

SJDTWVMSJVEWFE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(O1)C=C(C=C2OCC(=O)C)C(=O)OC

Origin of Product

United States

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